4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride
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Overview
Description
4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms attached to a benzoic acid core, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the aminomethyl group through a nucleophilic substitution reaction, followed by the introduction of fluorine atoms via electrophilic fluorination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the fluorine atoms and aminomethyl group, resulting in different chemical properties and applications.
3,5-Difluorobenzoic acid: Contains the fluorine atoms but lacks the aminomethyl group, affecting its reactivity and biological interactions.
4-(Aminomethyl)benzoic acid: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior and applications.
Uniqueness
4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride is unique due to the combination of the aminomethyl group and fluorine atoms, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Properties
IUPAC Name |
4-(aminomethyl)-3,5-difluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(8(12)13)2-7(10)5(6)3-11;/h1-2H,3,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYAIOVHBLJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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